molecular formula C31H33NO5 B13115071 rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B13115071
M. Wt: 499.6 g/mol
InChI Key: FPQJLBVHMGBSFN-JPZYQRIQSA-N
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Description

The compound rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core furo[3,2-g]chromen structure, followed by the introduction of the isoquinoline moiety and other substituents. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Replacement of one functional group with another, which can be achieved using various nucleophiles or electrophiles depending on the desired product.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Various nucleophiles (e.g., halides, amines) and electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(4a-Hydroxyoctahydroisoquinolin-2-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
  • 6-(2-(4a-Hydroxyoctahydroisoquinolin-2-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

The uniqueness of rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one lies in its specific stereochemistry and the combination of functional groups, which may confer unique properties and activities compared to similar compounds.

Properties

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

6-[2-[(4aR,8aR)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethyl]-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C31H33NO5/c1-18-23-15-25-27(21-9-5-4-6-10-21)20(3)36-29(25)19(2)28(23)37-30(34)24(18)16-26(33)32-14-13-31(35)12-8-7-11-22(31)17-32/h4-6,9-10,15,22,35H,7-8,11-14,16-17H2,1-3H3/t22-,31-/m1/s1

InChI Key

FPQJLBVHMGBSFN-JPZYQRIQSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N5CC[C@@]6(CCCC[C@@H]6C5)O

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N5CCC6(CCCCC6C5)O

Origin of Product

United States

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